1-Phenylpiperidine-2,6-dione
Description
1-Phenylpiperidine-2,6-dione (CAS: 5768-13-8, molecular formula: C₁₁H₁₁NO₂) is a cyclic dicarboximide featuring a piperidine backbone substituted with a phenyl group at the 1-position. This compound belongs to the piperidine-2,6-dione family, a class of molecules with broad applications in medicinal chemistry due to their structural rigidity and ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . Piperidine-2,6-dione derivatives are frequently explored for their anticancer, anti-inflammatory, and neuropharmacological activities, as the dione moiety mimics natural metabolites and enhances binding to enzymes or receptors .
Properties
IUPAC Name |
1-phenylpiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQATTHFRGMBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324253 | |
| Record name | N-Phenylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-13-8 | |
| Record name | NSC406120 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aniline and Bromoacetyl Bromide Condensation
A widely cited method begins with the reaction of aniline and bromoacetyl bromide in dichloromethane, catalyzed by triethylamine. This step yields 2-bromo-N-phenylacetamide (1 ), a key intermediate. Subsequent treatment with methyl N-substituted iminomonoacetate generates the ester intermediate (2 ), which undergoes hydrolysis to form the carboxylic acid (3 ). Cyclization of 3 in acetic anhydride with sodium acetate produces the target compound in yields exceeding 90%.
Key Conditions :
-
Temperature : Room temperature for initial condensation; reflux for cyclization.
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Catalysts : Triethylamine (base), sodium acetate (cyclization).
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Purification : Ethyl acetate extraction and column chromatography.
Glutaric Anhydride and Ammonium Carbonate Fusion
Alternative routes employ 2-phenylglutaric anhydride fused with ammonium carbonate at 185°C. This one-pot method liberates CO₂ and NH₃, forming 3-phenylpiperidine-2,6-dione (2 ) after crystallization from hexane/ethyl acetate. While efficient, this method requires precise temperature control to avoid decomposition.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. VulcanChem reports a protocol where piperidine derivatives and aryl aldehydes react under microwave conditions (100–150°C, 300 W) in polar aprotic solvents like DMF. This method achieves near-quantitative yields within 10–15 minutes, compared to hours required for conventional heating.
Advantages :
-
Speed : 10-minute reactions vs. 2–6 hours conventionally.
Solution-Phase Parallel Synthesis
High-throughput methodologies enable rapid generation of this compound analogs. A four-step parallel process developed by PMC researchers includes:
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Amide Formation : Aniline + bromoacetyl bromide → 1 (92–98% yield).
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Esterification : 1 + methyl iminomonoacetate → 2 (90% yield).
Table 1. Parallel Synthesis Optimization
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Bromoacetyl bromide, Et₃N | RT, 1 hr | 92–98% |
| 2 | Methyl iminomonoacetate | RT, 2 hr | 90% |
| 3 | NaOH (aq) | Reflux, 4 hr | 85–90% |
| 4 | Ac₂O, NaOAc | Reflux, 3 hr | 88–92% |
This approach is scalable and adaptable for structural diversification, critical for structure-activity relationship (SAR) studies.
Grignard Reaction-Based Routes
Patent literature describes enantioselective synthesis via Grignard reagents. For example, N-benzyl-3-piperidone reacts with phenylmagnesium bromide at 0–5°C to form 3-hydroxy-3-phenylpiperidine, which undergoes dehydration and hydrogenation to yield racemic 3-phenylpiperidine. Chiral resolution using acidic agents produces enantiopure (R)- or (S)-isomers.
Critical Parameters :
-
Temperature Control : ≤5°C to prevent side reactions.
Comparative Analysis of Methods
Table 2. Method Comparison
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Classical Condensation | 85–90% | 6–8 hr | Moderate |
| Microwave | 95–98% | 10–15 min | High |
| Parallel Synthesis | 88–92% | 10 hr | High |
| Grignard Route | 70–75% | 12–24 hr | Low |
Microwave-assisted synthesis outperforms others in speed and yield, while parallel methods excel in producing analogs. Classical routes remain valuable for small-scale lab synthesis due to lower equipment requirements .
Chemical Reactions Analysis
Method 1: Condensation of Glutaric Acid with Aniline
A widely used route involves the reaction of glutaric acid with aniline in a two-step process:
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Stage 1 : Glutaric acid is treated with thionyl chloride (SOCl₂) under reflux for 0.5 hours to form glutaric anhydride.
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Stage 2 : The anhydride reacts with aniline in benzene under reflux to yield 1-phenylpiperidine-2,6-dione .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | None (thermal reaction) |
| Solvent | Benzene |
| Temperature | Reflux |
| Yield | 87% |
Alkylation at the Piperidine Nitrogen
This compound undergoes alkylation with dihaloalkanes to introduce substituents at the nitrogen atom. For example:
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Reaction with 1,3-dibromopropane in acetone using K₂CO₃ and DBU yields 1-(3-bromopropyl)-3-phenylpiperidine-2,6-dione (75% yield) .
Reaction Scheme :
text1-Ph-Piperidine-2,6-dione + 1,3-dibromopropane → 1-(3-bromopropyl) derivative
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | DBU |
| Solvent | Acetone |
| Temperature | Reflux |
| Time | 60–70 hours |
Nucleophilic Substitution with Amines
The alkylated derivatives can further react with amines to form piperazine-linked analogs:
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Example : Reaction of 1-(3-bromopropyl)-3-phenylpiperidine-2,6-dione with aryl/heteroarylpiperazines produces 1-[3-(piperazin-1-yl)propyl] derivatives .
General Protocol :
| Parameter | Value |
|---|---|
| Catalyst | KI |
| Base | K₂CO₃ |
| Solvent | Acetone |
| Temperature | Reflux |
| Time | 30 hours |
Comparison of Synthetic Routes
The table below contrasts key methods for synthesizing this compound:
| Method | Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Glutaric acid + Aniline | None | Benzene | 2.5 h | 87% | |
| ZnCl₂-catalyzed | ZnCl₂ | Ethanol | 1 h | 92% | |
| Anhydride + (NH₄)₂CO₃ | Thermal | Solvent-free | 70 h | 75% |
Key Observations :
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ZnCl₂-catalyzed synthesis offers the highest yield (92%) and shortest reaction time.
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Thermal methods (e.g., using (NH₄)₂CO₃) are less efficient but solvent-free .
Reaction Optimization Studies
Studies on piperidine-2,6-dione derivatives highlight the role of catalysts in improving yields:
-
ZnCl₂ outperforms alternatives like H₂O or CH₂Cl₂, achieving near-quantitative yields in ethanol .
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DBU enhances alkylation efficiency by deprotonating intermediates, facilitating nucleophilic attack .
Structural and Spectral Data
Key analytical data for this compound derivatives:
Scientific Research Applications
Scientific Research Applications
1-Phenylpiperidine-2,6-dione has a wide array of applications across different scientific disciplines:
Medicinal Chemistry
- Therapeutic Potential : The compound has been investigated for its potential antiviral and anticancer properties. For instance, derivatives of this compound have shown promising activity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 6n | A549 | 5.9 |
| 6n | SW-480 | 2.3 |
| 6n | MCF-7 | 5.65 |
Neuropharmacology
- Ligands for Adrenergic Receptors : Research has demonstrated that certain derivatives act as ligands for α(1)-adrenergic receptors, displaying affinities in the nanomolar range. These findings suggest potential applications in treating neurological disorders .
Biochemical Assays
- Enzyme Interaction Studies : The compound is utilized as a probe in biochemical assays to study enzyme interactions, particularly in understanding the mechanisms of enzyme inhibition or modulation .
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various derivatives of this compound, compound 6n exhibited significant cytotoxicity against A549 cells. The study employed apoptosis detection techniques to confirm that treatment with 6n led to early and late apoptotic cell death, indicating its potential as an anticancer agent .
Case Study 2: Adrenergic Receptor Binding
A series of synthesized compounds based on this compound were tested for their binding affinities to α(1)-adrenergic receptor subtypes. The most successful derivative showed a pK(i) value of 8.74 for α(1A)-AR, demonstrating its potential as a therapeutic agent targeting adrenergic pathways .
Mechanism of Action
The mechanism of action of 1-Phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Antiproliferative Activity
- Ergost-25-ene-3,6-dione: A dione-containing phytocompound showed higher binding affinity to BRCA1 than doxorubicin (−10.2 kcal/mol vs.
Pharmacokinetic Properties
- Lipophilicity : this compound (LogP ~2.1, estimated) exhibits higher membrane permeability than 1-hydroxypiperidine-2,6-dione (LogP ~0.8) .
- Metabolic Stability : Piperazine-substituted derivatives (e.g., 1-[4-arylpiperazin-1-ylalkyl] analogs) show improved metabolic stability due to reduced CYP450-mediated oxidation .
Key Research Findings
Biological Activity
1-Phenylpiperidine-2,6-dione (also known as phenylpiperidinone) is a compound of considerable interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol. It typically appears as a yellowish-white solid with a melting point ranging from 78-80 °C. The compound can be synthesized through various methods, including microwave-assisted techniques and conventional organic synthesis pathways .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown significant antibacterial and antifungal properties against various strains.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases have been explored.
Antimicrobial Activity
In studies assessing antimicrobial efficacy, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes its antimicrobial activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Bacillus subtilis | 15 ± 0.5 |
| This compound | Escherichia coli | 12 ± 0.3 |
| This compound | Candida albicans | 14 ± 0.4 |
| This compound | Aspergillus niger | 10 ± 0.2 |
These results suggest that the compound holds promise as a potential antimicrobial agent .
Anticancer Properties
The cytotoxic effects of this compound have been investigated in various cancer cell lines. For instance, it was tested against A549 (lung adenocarcinoma), SW480 (colorectal cancer), and MCF-7 (breast cancer) cells. The following table presents the IC50 values for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25.3 ± 1.5 |
| SW480 | 30.7 ± 2.0 |
| MCF-7 | 28.9 ± 1.8 |
These findings indicate that the compound exhibits significant antiproliferative activity, particularly against lung cancer cells .
Neuroprotective Effects
Research has also indicated that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer’s. Studies suggest that modifications to the piperidine structure can enhance these inhibitory effects .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study demonstrated that treatment with the compound led to significant apoptosis in A549 cells via dose-dependent mechanisms, indicating its potential as an anticancer agent .
- Study on Antimicrobial Efficacy : In vitro evaluations showed that compounds similar to this compound exhibited strong antimicrobial activity against resistant strains of bacteria and fungi .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1-Phenylpiperidine-2,6-dione, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like substituted nitriles or acrylates under acidic or basic conditions. For example, similar piperidine derivatives are synthesized via condensation of phenylbutyric acid nitrile with methyl acrylate in the presence of sulfuric acid . Key factors affecting yield include temperature control, catalyst selection (e.g., NaOH for hydrolysis), and reaction time. Optimization can employ factorial design to test interactions between variables like pH, solvent polarity, and stoichiometry .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to confirm the phenyl and piperidine ring configurations. X-ray crystallography, as used for related piperidine derivatives, provides definitive conformational details . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Hazardous material protocols apply until safety data is fully established. Avoid inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and lab coats. First-aid measures include rinsing exposed areas with water and consulting a physician immediately. Safety Data Sheets (SDS) for structurally similar compounds emphasize proper ventilation and waste disposal .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound derivatives?
- Methodological Answer : A 2³ factorial design can test variables such as temperature (low/high), catalyst concentration (e.g., H₂SO₄), and reaction time. For example, a study might measure yield outcomes across eight experimental conditions to identify interactions (e.g., temperature × catalyst synergy). Statistical tools like ANOVA analyze significance, enabling parameter prioritization .
Q. What strategies are effective in resolving contradictory biological activity data observed in this compound studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, solvent effects). Replicate experiments using standardized protocols (e.g., fixed DMSO concentrations) and validate results via orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analysis of published data can identify confounding variables, while dose-response curves clarify potency thresholds .
Q. How do computational modeling approaches enhance the understanding of this compound's molecular interactions?
- Methodological Answer : Molecular docking simulations predict binding affinities to target proteins (e.g., enzymes in inflammatory pathways). Density Functional Theory (DFT) calculations analyze electronic properties, such as charge distribution across the piperidine ring, to explain reactivity. Molecular dynamics simulations assess stability in biological membranes, informing drug delivery strategies .
Q. What methodologies are employed to analyze polymorphic forms of this compound, and how do they affect pharmacological properties?
- Methodological Answer : Polymorph screening uses solvent crystallization under varied conditions (e.g., cooling rates, antisolvent addition). Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) differentiate forms. Stability studies under humidity/temperature stress evaluate phase transitions. Bioavailability variations between polymorphs are assessed via dissolution testing and in vivo pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
